Product packaging for Methyl 1-methylindole-6-carboxylate(Cat. No.:CAS No. 1204-32-6)

Methyl 1-methylindole-6-carboxylate

Cat. No.: B1298860
CAS No.: 1204-32-6
M. Wt: 189.21 g/mol
InChI Key: NMILWYUYIFMKTE-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) and Methylindole Derivatives in Contemporary Chemical and Biological Research

Indole and its derivatives form the backbone of a significant number of pharmaceuticals and biologically active compounds. ijpsr.comnih.gov Their versatile chemical nature allows for extensive modifications, leading to the development of new drug candidates for a wide range of diseases. nih.gov The indole scaffold is a key structural feature in many alkaloids, peptides, and synthetic compounds with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. ijpsr.comresearchgate.netnih.govchula.ac.th

The methylation of the indole nucleus, creating methylindole derivatives, can significantly alter the compound's biological and chemical properties. This modification can influence factors such as solubility, metabolic stability, and binding affinity to biological targets. The position of the methyl group on the indole ring is crucial, with different isomers exhibiting distinct activities. nih.gov For instance, research has explored the synthesis and potential applications of various methylindoles, including 1-methylindole (B147185), in different areas of chemistry and pharmacology. rsc.orgacs.orgorgsyn.orgwikipedia.org

Overview of Existing Academic Investigations on Methyl 1-methylindole-6-carboxylate and Related Indole Carboxylate Esters

The specific compound, this compound, has been a subject of scientific inquiry, primarily as a synthetic intermediate in the creation of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the synthesis of novel indole derivatives designed as receptor tyrosine kinase inhibitors for potential anticancer treatments. nih.govnih.gov The synthesis of this compound itself has been documented, often starting from indole-6-carboxylic acid or methyl-1H-indole-6-carboxylate. nih.govprepchem.comprepchem.com

Broader research into indole carboxylate esters has revealed their potential in various fields. For example, indole-1-carboxylic acid aryl esters have been investigated for their antifouling properties against marine organisms. researchgate.net Furthermore, derivatives of indole-6-carboxylate esters have been synthesized and evaluated for their anti-proliferative activity against cancer cell lines. nih.govresearchgate.net These studies often involve molecular docking to understand the binding interactions with biological targets like EGFR and VEGFR-2. nih.govnih.gov

Rationale for Comprehensive Scholarly Inquiry into this compound

A focused and comprehensive investigation into this compound is warranted due to its role as a key building block in the development of potentially valuable pharmaceutical agents. Understanding its synthesis, chemical properties, and its role in the structure-activity relationships of more complex indole derivatives is crucial for the rational design of new drugs. By providing a detailed analysis of this specific compound, this article aims to consolidate existing knowledge and highlight its importance in the broader landscape of medicinal chemistry research. The exploration of its derivatives has already shown promise in targeting critical biological pathways involved in cancer, underscoring the need for a deeper understanding of this foundational molecule. nih.govnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B1298860 Methyl 1-methylindole-6-carboxylate CAS No. 1204-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-methylindole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-6-5-8-3-4-9(7-10(8)12)11(13)14-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMILWYUYIFMKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348673
Record name methyl 1-methylindole-6-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-32-6
Record name methyl 1-methylindole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1204-32-6
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Advanced Synthetic Methodologies for Methyl 1 Methylindole 6 Carboxylate

N-Alkylation Strategies for Indole (B1671886) Nitrogen Functionalization

The introduction of a methyl group at the N1 position of the indole ring is a critical step in the synthesis of the target compound. This is typically achieved by the N-alkylation of a pre-existing methyl indole-6-carboxylate scaffold.

Methylation of Methyl 1H-indole-6-carboxylate with Specific Alkylating Reagents

The direct methylation of the nitrogen atom in Methyl 1H-indole-6-carboxylate is a common and effective strategy. This transformation relies on the deprotonation of the indole NH group by a suitable base to form a nucleophilic indolide anion, which then reacts with a methylating agent. A variety of alkylating agents and reaction conditions have been developed to achieve this with high efficiency.

Common approaches often involve a two-step protocol beginning with the formation of the indole anion using a stoichiometric amount of a strong base, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663) google.com. For instance, a classic method involves the use of sodium amide in liquid ammonia (B1221849) to deprotonate the indole, followed by the addition of methyl iodide orgsyn.org. More contemporary methods utilize bases like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) tandfonline.com. Alternative, milder conditions have also been explored, such as using potassium carbonate in acetonitrile (B52724) tandfonline.com.

Recent advancements have introduced novel methylating systems. The use of dimethyl carbonate (DMC) in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) provides a more environmentally friendly approach, yielding the N-methylated product in near-quantitative yields under mild conditions google.com. Another innovative method employs solid quaternary ammonium (B1175870) salts, such as phenyltrimethylammonium (B184261) iodide (PhMe₃NI), which act as methylating agents under mildly basic conditions, tolerating a wide range of functional groups including esters acs.org. Silane-mediated methylation using paraformaldehyde as the methyl source also presents a modern, transition-metal-free option for N-methylation of indoles chemrxiv.org.

Table 1: N-Methylation of Indole Derivatives with Various Reagents

Substrate Alkylating Agent Base / Catalyst Solvent Conditions Yield Reference
Indole Methyl Iodide Sodium Amide Liquid Ammonia / Ether - 85-95% orgsyn.org
3-Cyanoindole Dimethyl Carbonate DABCO - 90-95°C, 24h 98% google.com
Indole-2-carboxylic acid Dimethyl Carbonate DABCO DMF 90-95°C, 21h 95% google.com
Methyl Indole-2-carboxylate (B1230498) Functionalized Halides Sodium Hydride DMF - - tandfonline.com
Indole Esters Phenyltrimethylammonium Iodide K₃PO₄ Dioxane 100°C High acs.org
3-Methyl-1H-indole Formaldehyde PhSiH₃ / HFIP - - 80% chemrxiv.org

Utilization of Phase-Transfer Catalysis in N-Alkylation Protocols

Phase-transfer catalysis (PTC) offers a powerful and practical methodology for the N-alkylation of indoles. This technique facilitates the reaction between reactants located in different phases (typically a solid or aqueous inorganic base and an organic solution of the indole and alkylating agent). The phase-transfer catalyst, usually a quaternary ammonium salt, transports the deprotonating anion (e.g., hydroxide) into the organic phase or the indole anion into the aqueous phase, enabling the reaction to proceed under milder and more convenient conditions thieme-connect.comacsgcipr.org.

The use of PTC can enhance reaction rates, improve yields, and often allows for the use of less hazardous and more economical bases and solvents compared to traditional methods acsgcipr.org. For the N-alkylation of indole derivatives, a typical PTC system might involve a base like potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) in a solvent such as acetonitrile or dimethylformamide, with a catalyst like triethylbenzylammonium chloride (TEBAC) researchgate.net. This approach avoids the need for strong, moisture-sensitive bases like sodium hydride.

The efficiency of PTC can be influenced by the structure of the catalyst, with the number of carbon atoms affecting its organophilicity and ability to transfer ions between phases acsgcipr.org. Asymmetric phase-transfer catalysis has also emerged as a sophisticated strategy for creating chiral indole-containing compounds, although this is more relevant for specific intramolecular reactions rather than simple methylation nih.gov.

Table 2: N-Alkylation of Indoles using Phase-Transfer Catalysis

Substrate Base Catalyst Solvent Conditions Outcome Reference
Indole-3-aldehydes K₂CO₃ TEBAC Acetonitrile Room Temp Preparation of N-substituted derivatives researchgate.net
Indoles Inorganic Bases Quaternary Ammonium Salts Toluene, MTBE - Green variant of Sₙ2 reaction acsgcipr.org
Indolyl Esters - Chiral Catalysts - - Enantioselective intramolecular aza-Michael reaction nih.gov

Esterification Protocols for Indole-6-carboxylic Acid Precursors

The formation of the methyl ester group is the other key transformation. This is accomplished by the esterification of Indole-6-carboxylic acid or its N-methylated derivative, 1-methylindole-6-carboxylic acid.

Direct Methyl Esterification Techniques (e.g., via Diazomethane)

Diazomethane (B1218177) (CH₂N₂) is a highly effective and widely recognized reagent for the mild and rapid conversion of carboxylic acids to their corresponding methyl esters. masterorganicchemistry.com The reaction proceeds via protonation of diazomethane by the carboxylic acid, followed by a nucleophilic attack of the resulting carboxylate anion on the protonated diazomethane in an Sₙ2 reaction, liberating nitrogen gas as the only byproduct libretexts.orgyoutube.com. This process is known for its high yield and clean reaction profile, often requiring minimal purification masterorganicchemistry.com.

A typical procedure involves adding an ethereal solution of diazomethane to a solution of indole-6-carboxylic acid at a low temperature (e.g., 0°C) until the characteristic yellow color of diazomethane persists masterorganicchemistry.comprepchem.com. Due to the toxic and explosive nature of diazomethane, it is generally prepared and used in situ on a small scale masterorganicchemistry.comlibretexts.org. A safer alternative, trimethylsilyldiazomethane (B103560) (TMS-diazomethane), has gained popularity. It reacts similarly to diazomethane, often in a mixture of solvents like diethyl ether and methanol (B129727), to provide methyl esters in excellent yields and is commercially available as a solution tcichemicals.comwordpress.com.

Table 3: Methyl Esterification of Carboxylic Acids with Diazomethane and Analogs

Substrate Reagent Solvent Conditions Yield Reference
Indole-6-carboxylic acid Diazomethane Tetrahydrofuran (B95107) / Ether 0°C - prepchem.com
Boc-D-Ser(Bzl)-OH TMS-diazomethane Diethyl ether / Methanol 0°C 100% tcichemicals.com
Carboxylic Acids Diazomethane Ether - High masterorganicchemistry.comwordpress.com

Alternative Esterification Conditions and Reagents

Beyond diazomethane, several other methods are available for the esterification of indole-6-carboxylic acid. The Fischer esterification is a classic acid-catalyzed method that involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) masterorganicchemistry.comyoutube.com. The reaction is an equilibrium process, and using methanol as the solvent helps drive it towards the ester product masterorganicchemistry.com.

Another common approach involves activating the carboxylic acid, for example, by converting it into an acid chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for this purpose. The resulting acyl chloride is highly reactive and readily undergoes reaction with methanol to form the methyl ester chemicalbook.comrsc.org. For instance, indole-6-carboxylic acid can be refluxed in ethanol (B145695) with thionyl chloride to produce the corresponding ethyl ester chemicalbook.com; a similar procedure with methanol would yield the methyl ester. It is important to note that these conditions can be harsh and may not be suitable for substrates with acid-labile functional groups rsc.org.

More modern condensation methods may utilize various coupling reagents or Lewis acid catalysts in conjunction with aromatic carboxylic anhydrides to facilitate ester formation under milder conditions .

Table 4: Alternative Esterification Methods for Carboxylic Acids

Substrate Reagent(s) Solvent Conditions Product Reference
1H-indole-6-carboxylic acid Thionyl chloride Ethanol Reflux, 3h Ethyl 1H-indole-6-carboxylate chemicalbook.com
Carboxylic acid Alcohol, H⁺ (e.g., H₂SO₄) Alcohol - Ester masterorganicchemistry.com
Indole carboxylic acid Thionyl chloride, Triethylamine N,N-dimethylformamide - Amide (demonstrates acid chloride formation) acs.org

Divergent Synthetic Routes from Related Indole Scaffolds

Divergent synthesis provides an efficient strategy to generate a variety of related molecules from a common intermediate. In the context of Methyl 1-methylindole-6-carboxylate, such routes could involve modifying other positions on the indole ring or building the ring system itself with the desired substituents already in place.

One potential divergent strategy begins with the synthesis of the indole ring system from acyclic precursors. For example, a Fischer indole synthesis could be employed, starting with a suitably substituted phenylhydrazine (B124118) and a ketoester to construct the indole core already containing the ester group at the 6-position nih.gov. Subsequent N-methylation would then yield the final product. A one-pot method has been described for preparing indole carboxylic acid esters from aniline (B41778) derivatives without isolating intermediates, which involves diazotization, reduction to a hydrazine (B178648), and subsequent reaction with an alkyl pyruvate (B1213749) ester to form the indole ring scispace.com.

Another approach involves the functionalization of a pre-formed indole scaffold. For instance, a 6-bromoindole-2-carboxylic acid has been used as a starting material, where the carboxyl group is first esterified, followed by palladium-catalyzed reactions at the 6-position to introduce different groups nih.gov. While this example focuses on the 2- and 6-positions, the principle of using a halogenated indole ester as a platform for diversification is broadly applicable. Divergent strategies can also be switchable, where the reaction outcome is dictated by the workup conditions, allowing for the synthesis of different classes of indole derivatives from the same starting materials nih.gov.

Synthesis from Methyl Indoline-6-carboxylate (2,3-dihydro-1H-indole-6-carboxylate)prepchem.com

A direct and effective method for the synthesis of this compound involves the N-methylation of its indoline (B122111) precursor, Methyl indoline-6-carboxylate. This process achieves the methylation of the nitrogen atom within the heterocyclic ring.

The reaction is typically carried out by first treating a solution of Methyl indoline-6-carboxylate in an appropriate solvent, such as N,N-dimethylformamide (DMF), with a strong base. Sodium hydride (NaH) is commonly used for this deprotonation step, which is performed at a reduced temperature, often 0 °C, to control the reaction's exothermicity. chemicalbook.com The addition of the base generates the corresponding sodium salt of the indoline.

Following the deprotonation, an alkylating agent, specifically iodomethane (B122720) (methyl iodide), is introduced to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred for a period to ensure the completion of the N-methylation. chemicalbook.com The reaction is subsequently quenched and worked up using an aqueous solution, followed by extraction with an organic solvent like ethyl acetate. The final product, Methyl 1-methylindoline-6-carboxylate, is isolated and purified by column chromatography. chemicalbook.com A subsequent oxidation step (aromatization) would be required to convert the indoline ring to the indole ring of the final target compound, this compound. One documented procedure reports achieving a 47% yield for the N-methylation step to obtain methyl 1-methylindoline-6-carboxylate. chemicalbook.com

Table 1: Reaction Parameters for the N-methylation of Methyl Indoline-6-carboxylate chemicalbook.com

Parameter Details
Starting Material Methyl indoline-6-carboxylate
Reagents Sodium hydride (NaH), Iodomethane (CH₃I)
Solvent N,N-dimethylformamide (DMF)
Temperature 0 °C to Room Temperature
Reaction Time ~1 hour
Purification Column Chromatography

| Yield | 47% (for Methyl 1-methylindoline-6-carboxylate) |

Palladium-Catalyzed Reductive N-Heteroannulation in Indole Carboxylate Synthesischemicalbook.com

Palladium-catalyzed reactions represent a powerful tool in the synthesis of indole frameworks. One such method is the reductive N-heteroannulation of substituted 2-nitrostyrenes. acs.org This approach is versatile and accommodates a variety of functional groups on the aromatic ring, including the ester group (CO₂Me) necessary for forming indole carboxylates. acs.org

This synthetic strategy involves reacting a 2-nitrostyrene derivative with carbon monoxide (CO) in the presence of a palladium catalyst. acs.org A common and effective catalytic system consists of palladium(II) diacetate (Pd(OAc)₂) and a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃). acs.org The reaction is typically conducted in a solvent like acetonitrile under a pressurized atmosphere of carbon monoxide at an elevated temperature, for instance, 70 °C. acs.org

The process facilitates a reductive cyclization, where the nitro group is reduced and the indole ring is formed in a single operation. This methodology provides a direct route to substituted indoles from readily available starting materials, with reported yields ranging from moderate to excellent. acs.org The use of palladium catalysis is advantageous due to its high efficiency and functional group tolerance. acs.orgnih.gov

Table 2: General Conditions for Palladium-Catalyzed Indole Synthesis acs.org

Component Specification
Catalyst Palladium diacetate (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃)
Reactant Substituted 2-nitrostyrene
Reagent Carbon Monoxide (CO)
Pressure ~4 atm
Temperature ~70 °C

| Solvent | Acetonitrile |

Total Synthesis Approaches to this compound and its Analogues

The total synthesis of this compound can be designed as a multi-step sequence, starting from more basic precursors. A logical pathway involves the initial construction of the indole-6-carboxylate core, followed by N-methylation.

A common starting point is the synthesis of indole-6-carboxylic acid. This can be achieved through various established indole synthesis methods, such as the Fischer, Reissert, or Bartoli indole syntheses, using appropriately substituted precursors. Once indole-6-carboxylic acid is obtained, the next step is esterification to form Methyl indole-6-carboxylate. prepchem.com This transformation can be accomplished using several methods, including reaction with diazomethane in a solvent like tetrahydrofuran (THF) or by refluxing in ethanol with a catalytic amount of thionyl chloride. prepchem.comchemicalbook.com

With Methyl indole-6-carboxylate in hand, the final step is the methylation of the indole nitrogen. A classic and effective method for this transformation is the reaction with a strong base, such as sodium amide (NaNH₂), in liquid ammonia, followed by the addition of methyl iodide. orgsyn.org This sequence—indole ring formation, esterification, and N-methylation—constitutes a complete and versatile total synthesis approach to the target molecule and allows for the generation of various analogues by modifying the building blocks at each stage.

Reactivity and Mechanistic Investigations of Methyl 1 Methylindole 6 Carboxylate

Electrophilic Substitution Reactions on the Indole (B1671886) Ring System

The indole nucleus is characterized by its high electron density, making it susceptible to electrophilic attack. The position of substitution is directed by the substituents on the ring. In Methyl 1-methylindole-6-carboxylate, the N-methyl group enhances the electron density of the pyrrole (B145914) ring, while the C6-methoxycarbonyl group deactivates the benzene (B151609) ring towards electrophilic attack. Consequently, electrophilic substitution is anticipated to occur preferentially at the C3 position of the pyrrole ring, which is the most nucleophilic site in N-alkylated indoles. Should the C3 position be blocked, substitution may occur at other positions on the pyrrole or benzene ring, though typically requiring more forcing conditions.

Common electrophilic substitution reactions for indoles include halogenation, nitration, and Friedel-Crafts acylation. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related indole derivatives. For instance, the Vilsmeier-Haack reaction, which introduces a formyl group onto an aromatic ring, is a well-established method for the formylation of electron-rich heterocycles like indoles. wikipedia.orgijpcbs.comchemistrysteps.comorganic-chemistry.org Similarly, Friedel-Crafts acylation can introduce an acyl group, although the deactivating effect of the C6-carboxylate may necessitate harsher conditions or stronger Lewis acids. wikipedia.orgorganic-chemistry.orgmdpi.com Research on other substituted indoles, such as 1-substituted-3-carbethoxy-5-hydroxy-2-methylindoles, has demonstrated that electrophilic substitution can occur at the C6 position, indicating that the electronic nature of all substituents plays a crucial role in directing the incoming electrophile.

Table 1: Representative Electrophilic Substitution Reactions on Indole Derivatives (Analogous Reactions)

Reaction TypeIndole SubstrateReagents and ConditionsProduct(s)Reference
Bromination3-Acetyl-1-furfuryl-5-hydroxy-2-methylindoleBr₂ in Acetic Acid6-Bromo-3-acetyl-1-furfuryl-5-hydroxy-2-methylindole
Acetylation3-Acetyl-1-furfuryl-5-hydroxy-2-methylindoleAcetyl chloride, AlCl₃6-Acetyl and other products
Formylation (Vilsmeier-Haack)IndolePOCl₃, DMFIndole-3-carboxaldehyde wikipedia.orgchemistrysteps.com

Michael Addition Reactions with α,β-Unsaturated Carbonyl Compounds Involving Methylindoles

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comlibretexts.org Indoles, particularly at the C3 position, can act as effective nucleophiles in this reaction, especially when activated by an N-alkyl group. It is therefore expected that this compound would react with various Michael acceptors, such as enones, enoates, and nitroalkenes.

Table 2: Examples of Michael Addition Reactions with Indole Derivatives (Analogous Reactions)

Indole NucleophileMichael AcceptorCatalyst/ConditionsProduct TypeReference
IndoleDiethyl fumarateNot specifiedDiethyl 2-(1H-indol-3-yl)succinate wikipedia.org
IndoleMesityl oxideNot specified3,3-Dimethyl-5-(1H-indol-3-yl)cyclohexanone wikipedia.org
2-NitropropaneMethyl acrylateNot specifiedMethyl 3-methyl-3-nitrobutanoate wikipedia.org

Formation of Polyindolyl Derivatives (e.g., Bisindolyl and Trisindolyl Products)

The reaction of indoles with aldehydes or ketones, typically under acidic conditions, leads to the formation of bis(indolyl)methanes. rsc.orgnih.gov This reaction proceeds through the electrophilic substitution of two indole molecules onto the carbonyl carbon of the aldehyde or ketone. Given the high nucleophilicity of the C3 position in N-methylated indoles, it is highly probable that this compound would undergo this reaction to yield the corresponding bisindolylmethane derivatives. The reaction would involve the attack of two molecules of the indole at the carbonyl carbon, with the likely point of attachment being the C3 position.

If an excess of the indole is used with a suitable tri-functional electrophile, the formation of trisindolyl derivatives could also be envisioned. The synthesis of such polyindolyl compounds is of interest due to their prevalence in natural products and their diverse biological activities. Various catalysts, including Lewis acids and polymer-supported reagents, have been employed to facilitate the synthesis of bis(indolyl)methanes under mild and efficient conditions. rsc.orgnih.govacs.orgacs.org

Table 3: Synthesis of Bis(indolyl)methanes from Indoles and Carbonyl Compounds (Analogous Reactions)

IndoleCarbonyl CompoundCatalyst/ConditionsProductReference
IndoleAromatic aldehydesPEG-OPOCl₂, neat, room temp.Bis(indolyl)methanes nih.gov
Indole4-NitrobenzaldehydeAlCl₃·6H₂O, SDS, SiO₂, grinding3,3'-((4-Nitrophenyl)methylene)bis(1H-indole) rsc.org
2-MethylindoleFurfuralTaurine, sonication2,2'-((Furan-2-yl)methylene)bis(1-methyl-1H-indole) acs.org

Transformations at the Carboxylate Moiety

The methyl carboxylate group at the C6 position of the title compound offers a handle for further functionalization.

The methyl ester of this compound can be converted into the corresponding carboxamide and hydrazide derivatives through well-established synthetic protocols. The formation of carboxamides is typically achieved by reacting the ester with an appropriate primary or secondary amine, often with heating or under catalytic conditions to drive the reaction to completion. Similarly, hydrazides can be prepared by the hydrazinolysis of the ester with hydrazine (B178648) hydrate (B1144303), usually in a protic solvent like ethanol (B145695) and with heating. These transformations are fundamental in medicinal chemistry for the generation of compound libraries with diverse biological activities. While direct experimental procedures for the title compound are not detailed in the available literature, the general methods are widely applicable.

Table 4: General Conditions for Ester to Amide/Hydrazide Conversion (Illustrative)

TransformationReagentsTypical ConditionsProduct
Ester to CarboxamideAmine (RNH₂)Heat, neat or in a solventR'-CONH-R
Ester to HydrazideHydrazine hydrate (N₂H₄·H₂O)Reflux in ethanolR'-CONHNH₂

The indole nucleus and its substituents can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For instance, derivatives of indole-6-carboxylic acids could potentially be precursors to pyrano[3,4-b]indol-1(9H)-ones. This would likely involve the introduction of a suitable two-carbon unit at the C7 position, followed by an intramolecular cyclization and lactonization. Although a specific synthesis of a pyrano[3,4-b]indol-1(9H)-one from this compound has not been found, related cyclizations of indole derivatives are known. For example, aryl free-radicals generated at the C7 position of ethyl indole-2-carboxylates have been shown to undergo intramolecular cyclization to furnish pyrrolo[3,2,1-ij]quinoline derivatives. mdpi.com This demonstrates the feasibility of forming new rings fused to the indole core.

Elucidation of Reaction Mechanisms

The mechanisms of the reactions discussed above are generally well-understood in the context of indole chemistry.

Electrophilic Aromatic Substitution: The mechanism involves the attack of the electron-rich indole ring (acting as a nucleophile) on an electrophile (E⁺). For this compound, the attack is most likely to occur at the C3 position, leading to a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). Subsequent deprotonation restores the aromaticity of the indole ring, yielding the substituted product.

Michael Addition: In the Michael addition, the indole (specifically the C3 position) acts as a nucleophile, adding to the β-carbon of an α,β-unsaturated carbonyl compound. This conjugate addition is often catalyzed by a base, which deprotonates the indole to form a more potent nucleophile, or by a Lewis acid, which activates the Michael acceptor. The initial adduct is an enolate, which is then protonated to give the final product. wikipedia.orglibretexts.org

Formation of Bis(indolyl)methanes: This reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic. An initial electrophilic attack by one molecule of indole at the activated carbonyl carbon forms a carbinol intermediate. This carbinol is then protonated and loses water to form a resonance-stabilized carbocation. A second molecule of indole then attacks this carbocation, leading to the formation of the bis(indolyl)methane after deprotonation.

Transformations at the Carboxylate Moiety: The conversion of the ester to an amide or hydrazide proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (amine or hydrazine) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The collapse of this intermediate with the expulsion of the methoxide (B1231860) leaving group yields the final amide or hydrazide product.

Role of One-Electron Oxidation Processes in Indole Ester Transformations

One-electron oxidation processes are pivotal in a variety of transformations involving indole esters, leading to the formation of radical intermediates that can undergo further reactions. These processes are often initiated by chemical oxidants or through electrochemical methods. researchgate.netbohrium.comrsc.org

A notable example is the aerobic copper-catalyzed synthesis of functionalized indoles from diarylamines and 1,3-dicarbonyl compounds. The mechanism is believed to proceed through a single electron oxidation (SEO) of the diarylamine to form a radical cation. This is followed by a series of steps including coupling with a diketone-ligated copper species, further oxidation, and intramolecular cyclization to yield the indole product. Electron paramagnetic resonance (EPR) experiments have been used to confirm the presence of radical intermediates in such reactions. researchgate.net

The oxidation of indoles can also be initiated by hydroxyl radicals (•OH) and chlorine atoms (•Cl). copernicus.org Computational studies on the atmospheric oxidation of indole have shown that H-abstraction from the -NH- group is the most favorable pathway, leading to the formation of a C₈H₆N radical. copernicus.org While this study focused on the parent indole, the principles of radical formation via one-electron oxidation are broadly applicable to its derivatives.

In the context of enzymatic reactions, the oxidation of indole derivatives can also proceed through one-electron transfer mechanisms. For example, the oxidation of 1-methyl-indole-3-acetaldehyde by horseradish peroxidase is thought to involve the transient existence of a 3-methylene indolenine-like intermediate. dtic.mil

Rearrangement Mechanisms in Indole-Derived Reactions

Rearrangement reactions are fundamental in indole chemistry, often leading to the formation of complex and diverse molecular architectures. These rearrangements can be key steps in both the synthesis of indoles and their subsequent transformations.

A classic example is the Fischer indole synthesis, which involves a chemicalbook.comchemicalbook.com-sigmatropic rearrangement of an N-phenylhydrazone. This concerted pericyclic reaction results in the cleavage of the nitrogen-nitrogen bond and the formation of a new carbon-carbon bond, ultimately leading to the indole ring system after aromatization. youtube.com

Another type of rearrangement observed in indole chemistry is the Claisen rearrangement. For instance, a non-enzymatic Claisen rearrangement can occur following an enzymatic prenylation reaction. researchgate.net This type of rearrangement involves the chemicalbook.comchemicalbook.com-sigmatropic shift of an allyl vinyl ether or a related structure.

Rearrangements can also be induced under acidic conditions. The Bischler-Möhlau indole synthesis, for example, involves the acidic treatment of 2-arylamino-ketones, which can sometimes lead to product mixtures due to rearrangements. chemicalbook.com

Furthermore, some indole derivatives can undergo isomerization. For example, a bromooxazole analogue of breitfussin A was observed to isomerize on silica (B1680970) gel, likely through a unimolecular pathway. researchgate.net The biosynthesis of certain indole alkaloids also involves complex rearrangement processes. rsc.org

Application in Advanced Organic Transformations (e.g., Sonogashira Cross-Coupling)

This compound can serve as a building block in advanced organic transformations, such as the Sonogashira cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex.

The Sonogashira reaction is widely used in the synthesis of natural products, pharmaceuticals, and materials for molecular electronics due to its ability to create conjugated and rigid structures. nih.gov The classic Sonogashira reaction often employs a copper co-catalyst, but copper-free conditions have also been developed to avoid issues like the homocoupling of acetylenes. nih.govorganic-chemistry.orgnih.gov

In the context of indole synthesis and functionalization, the Sonogashira reaction is particularly valuable. It can be used to couple terminal alkynes with halo-substituted indoles or their precursors. mdpi.com For instance, a one-pot synthesis of 1,2-disubstituted azaindoles involves an N-arylation and a Sonogashira coupling reaction followed by in situ cyclization. mdpi.com

The reaction conditions for Sonogashira couplings can be modified to suit different substrates. For example, a palladium precatalyst, [DTBNpP]Pd(crotyl)Cl, has been shown to be effective for room-temperature, copper-free Sonogashira couplings of challenging aryl bromides. nih.gov This highlights the ongoing development of more efficient and milder catalytic systems for this important transformation.

Sequential cross-coupling reactions, such as a Sonogashira reaction followed by a Suzuki coupling, can be employed to introduce different substituents at various positions on the indole ring, starting from dihalo-indoles. thieme-connect.de This allows for the synthesis of highly functionalized indole derivatives with diverse substitution patterns.

Advanced Spectroscopic Characterization and Structural Analysis of Methyl 1 Methylindole 6 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In a ¹H NMR spectrum of Methyl 1-methylindole-6-carboxylate, distinct signals (resonances) are expected for each chemically non-equivalent proton. The indole (B1671886) ring system, along with the N-methyl and methyl ester groups, presents a unique electronic environment that influences the chemical shift (δ) of each proton.

The expected proton signals would be:

Aromatic Protons: The protons on the indole ring (H-2, H-3, H-4, H-5, and H-7) would typically appear in the downfield region (approximately δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.

H-7 is anticipated to be a singlet or a narrow doublet, located at the most downfield position in the aromatic region due to its proximity to the electron-withdrawing carboxylate group.

H-5 would likely appear as a doublet of doublets, coupled to both H-4 and H-7 (if coupling occurs).

H-4 is expected to be a doublet, coupled to H-5.

The protons on the pyrrole (B145914) ring, H-2 and H-3 , would appear as doublets, coupled to each other. Their chemical shifts would be influenced by the N-methyl group.

N-Methyl Protons: The three protons of the methyl group attached to the nitrogen (N-CH₃) would produce a sharp singlet, typically in the range of δ 3.7-4.0 ppm.

Ester Methyl Protons: The three protons of the methyl ester group (O-CH₃) would also appear as a sharp singlet, generally found at a similar chemical shift to the N-methyl protons, around δ 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-7 ~8.2 s or d
H-5 ~7.8 dd
H-4 ~7.6 d
H-2 ~7.2 d
H-3 ~6.5 d
N-CH₃ ~3.8 s

Note: These are estimated values. Actual chemical shifts and coupling constants would need to be determined experimentally.

A ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, eleven distinct signals are expected.

Carbonyl Carbon: The ester carbonyl carbon (C=O) would be the most downfield signal, typically appearing around δ 165-175 ppm.

Aromatic and Heteroaromatic Carbons: The eight carbons of the indole ring would resonate in the δ 100-140 ppm region. Quaternary carbons (C-3a, C-6, C-7a) can be distinguished from protonated carbons using DEPT experiments.

Methyl Carbons: The N-methyl carbon (N-CH₃) and the ester methyl carbon (O-CH₃) would appear in the upfield region of the spectrum, typically between δ 30-55 ppm.

DEPT experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups:

DEPT-90: Would only show signals for the CH carbons (C-2, C-3, C-4, C-5, C-7).

DEPT-135: Would show positive signals for CH and CH₃ carbons and negative signals for any CH₂ carbons (none in this molecule).

Standard ¹³C Spectrum vs. DEPT: Comparing the full ¹³C spectrum with the DEPT spectra allows for the unambiguous identification of the quaternary carbons (C=O, C-3a, C-6, C-7a), as they would be absent from the DEPT spectra.

Table 2: Predicted ¹³C NMR and DEPT Analysis for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal DEPT-90 Signal
C=O ~167 Absent Absent
C-7a ~137 Absent Absent
C-3a ~135 Absent Absent
C-6 ~130 Absent Absent
C-2 ~128 Positive Positive
C-4 ~122 Positive Positive
C-5 ~120 Positive Positive
C-7 ~119 Positive Positive
C-3 ~102 Positive Positive
O-CH₃ ~52 Positive Absent

2D NMR experiments are powerful for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations (cross-peaks) between protons that are spin-spin coupled. For this compound, it would confirm the couplings between H-4 and H-5, and between H-2 and H-3.

J-Resolved Spectroscopy: This technique separates chemical shift information from coupling information onto two different axes, simplifying the analysis of complex multiplets in the ¹H spectrum.

HSQC-ME (Multiplicity-Edited Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It provides definitive C-H assignments. For instance, the proton at δ ~7.6 would show a cross-peak to the carbon at δ ~122, confirming their assignment as H-4 and C-4, respectively. The multiplicity editing feature would further confirm CH/CH₃ (positive) versus CH₂ (negative) groups.

Vibrational Spectroscopy for Molecular Structure Confirmation

The FT-IR spectrum of this compound would display several characteristic absorption bands corresponding to the vibrations of its specific functional groups.

Table 3: Predicted Characteristic FT-IR Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H stretch Aromatic/Heteroaromatic
~2950-2850 C-H stretch Aliphatic (Methyl groups)
~1720-1700 C=O stretch Ester Carbonyl
~1610-1450 C=C stretch Aromatic/Heteroaromatic Ring
~1250-1100 C-O stretch Ester

The most prominent and diagnostic peak would be the strong carbonyl (C=O) stretch of the ester group. The exact positions of the aromatic C=C stretching bands can provide information about the substitution pattern on the benzene (B151609) ring.

FT-Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR is more sensitive to polar bonds (like C=O), Raman spectroscopy is more sensitive to non-polar, symmetric bonds and vibrations of the carbon skeleton.

In the FT-Raman spectrum of this compound, the symmetric vibrations of the indole ring system would be expected to produce strong signals. The C=O stretch would likely be weak, whereas the aromatic C=C stretching vibrations would be prominent. This complementarity is essential for a complete vibrational analysis and confident structural confirmation of the molecule.

Electronic Absorption Spectroscopy

The electronic absorption spectrum of a molecule provides valuable information about its electronic structure and the types of electronic transitions that can occur upon irradiation with ultraviolet or visible light.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions, which are characteristic of aromatic systems like the indole ring. In organic molecules, these transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The indole nucleus gives rise to distinct absorption bands, often labeled as ¹Lₐ and ¹Lₑ in Platt notation, which correspond to different electronic transitions within the aromatic system.

For the parent indole molecule, these bands are typically observed around 270-290 nm. However, the substitution on the indole ring in this compound significantly influences the position and intensity of these absorption maxima. The presence of a methyl group at the 1-position (N-methylation) and a methyl carboxylate group at the 6-position is anticipated to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted indole. This shift is due to the electronic effects of the substituents on the energy levels of the π molecular orbitals.

Studies on various substituted indoles have shown that electron-donating groups, as well as electron-withdrawing groups, can lead to a bathochromic shift of the ¹Lₐ and ¹Lₑ absorption bands. In a study of 1-methylindole (B147185), the UV-Vis spectrum was recorded in the 200-400 nm range, indicating absorptions within this region. youtube.comresearchgate.net Research on other indole derivatives, such as indole-3-acetic acid, has identified absorption maxima between 260-310 nm, attributed to overlapping ¹Lₐ and ¹Lₑ transitions, and further maxima in the 200-230 nm region assigned to ¹Bₐ and ¹Bₑ transitions. nih.gov It is expected that this compound would exhibit a similar pattern of absorption bands.

TransitionExpected Wavelength Range (nm)Description
¹Lₐ and ¹Lₑ270 - 310Characteristic π→π* transitions of the indole aromatic system, sensitive to substitution.
¹Bₐ and ¹Bₑ200 - 240Higher energy π→π* transitions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., High-Resolution Electrospray Ionization Mass Spectrometry, LCMS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₁NO₂), the expected monoisotopic mass is approximately 189.0790 g/mol .

In a typical electrospray ionization (ESI) mass spectrum, the molecule would be observed as a protonated molecular ion [M+H]⁺ with a corresponding m/z value. Analysis of various indole derivatives using ESI-MS has shown that these compounds can undergo complex gas-phase rearrangements in addition to simple bond cleavages. nih.gov

The fragmentation of this compound is expected to follow pathways characteristic of both the indole core and the ester functional group. Common fragmentation patterns for esters involve the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org For indole derivatives, fragmentation can also involve cleavages within the heterocyclic ring system. A study on prenylated indole derivatives revealed characteristic losses of substituent groups from the indole core. nih.gov

A plausible fragmentation pathway for this compound would likely involve the initial formation of the molecular ion, followed by the loss of the methoxy (B1213986) radical (•OCH₃) to form a stable acylium ion. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from this acylium ion.

IonFormulaExpected m/zDescription
[M+H]⁺[C₁₁H₁₂NO₂]⁺190.0863Protonated molecular ion
[M-OCH₃]⁺[C₁₀H₈NO]⁺158.0600Loss of the methoxy group
[M-COOCH₃]⁺[C₉H₈N]⁺130.0651Loss of the methyl carboxylate group

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions (e.g., Crystal Packing)

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While a specific crystal structure for this compound is not publicly available, insights can be drawn from the crystal structures of related indole derivatives.

Studies on indole and its analogues have revealed that intermolecular interactions such as hydrogen bonds, π-π stacking, and N-H···π interactions play a crucial role in their crystal packing. nih.govmdpi.com For instance, the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid, a related compound, shows the formation of cyclic dimers through hydrogen bonds between the carboxylic acid groups. nih.gov

In the case of this compound, the N-H bond of the indole ring is replaced by an N-CH₃ group, which eliminates the possibility of the typical N-H···π or N-H···O hydrogen bonds that are common in many indole derivatives. However, the molecule can still participate in other significant intermolecular interactions. The planar indole ring system is expected to facilitate π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion.

Interaction TypeExpected Role in Crystal Packing
π-π StackingA primary driving force for the assembly of the crystal lattice, involving the aromatic indole rings.
C-H···O Hydrogen BondsContribute to the stability of the crystal structure through interactions between C-H donors and the carboxylate oxygen acceptors.
Dipole-Dipole InteractionsThe polar carboxylate group will introduce dipole moments that influence the molecular arrangement.

Computational and Theoretical Investigations of Methyl 1 Methylindole 6 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, where the goal is to find the minimum energy arrangement of the atoms in a molecule.

For related indole (B1671886) compounds, such as 1-methylindole (B147185) (1MI), DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to fully optimize the molecular geometries in the gas phase. dergipark.org.tr Such studies provide the foundational optimized structure upon which further spectroscopic and electronic properties are calculated. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gaps and Molecular Reactivity)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most capable of accepting electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This can facilitate intramolecular charge transfer. nih.gov DFT calculations for methyl 1-methylindole-6-carboxylate and its derivatives have been performed to determine the energies of the HOMO, LUMO, and the resulting energy gap. nih.gov These values are crucial for predicting how the molecule will interact with biological targets, such as receptor tyrosine kinases. nih.gov

The table below summarizes key electronic properties calculated for a series of related indole derivatives, illustrating the application of FMO analysis.

CompoundTotal Energy (au)Binding Energy (kcal/mol)HOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)Dipole Moment (Debye)
Erlotinib -1859.5-10.5-8.9-1.17.86.5
4a -1859.3-9.6-8.7-1.57.24.8
4b -1859.2-9.8-9.2-2.17.18.4
5 -1745.9-8.8-8.8-1.67.26.2
Sorafenib -2687.9-9.9-8.9-1.77.210.2
6a -2264.4-9.1-8.8-1.67.26.2
6b -2303.8-9.0-8.8-1.67.26.2
6c -2723.9-9.3-8.9-1.87.17.5
6d -3442.2-9.2-9.0-1.87.27.6
6e -2643.3-9.2-9.0-1.87.25.8
Note: Data extracted from a study on indole derivatives, where compounds 4a, 4b, 5, and 6a-e are derivatives of the core indole structure. Erlotinib and Sorafenib are reference compounds. Data for the specific parent compound this compound was not explicitly tabulated in the source. nih.gov

Analysis of Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG)

While direct NCI and RDG analyses for this compound are not available in the cited literature, studies on the closely related 1-methylindole (1MI) provide a clear methodological framework. dergipark.org.tr Non-covalent interactions are crucial for understanding molecular stability, crystal packing, and interactions with biological receptors. The NCI analysis, based on the electron density and its derivatives, helps to visualize these weak interactions. dergipark.org.tr

The Reduced Density Gradient (RDG) is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue. This plot reveals different types of non-covalent interactions:

Hydrogen bonds: Characterized by strong, negative values of sign(λ₂)ρ.

Van der Waals interactions: Indicated by values of sign(λ₂)ρ close to zero.

Steric repulsion: Identified by strong, positive values of sign(λ₂)ρ.

Atoms in Molecules (AIM) Methodology for Electron Density Distribution and Bonding Analysis

The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a method for partitioning the electron density of a molecule into atomic basins. This allows for the analysis of atomic properties and the nature of chemical bonds. Although specific AIM data for this compound is not present in the searched literature, the methodology has been applied to its core structure, 1-methylindole. dergipark.org.tr

AIM analysis involves locating the bond critical points (BCPs) where the electron density is at a minimum between two bonded atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), describe the nature of the bond.

A negative Laplacian (∇²ρ < 0) indicates a shared interaction, typical of covalent bonds.

A positive Laplacian (∇²ρ > 0) signifies a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions.

This analysis provides quantitative data on bond order and strength, offering a deeper understanding of the electronic structure beyond simple Lewis diagrams. dergipark.org.tr

Molecular Charge Distribution and Visualization of Isosurface Mappings

The distribution of charge within a molecule is fundamental to its chemical behavior, influencing its dipole moment and how it interacts with other molecules. Molecular Electrostatic Potential (MEP) maps are visual tools used to display the charge distribution. nih.gov These maps are plotted on the molecule's electron density surface, with colors indicating different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

Theoretical Vibrational Spectra Calculation and Total Energy Distribution (TED) Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. Theoretical calculations using DFT can predict these vibrational frequencies. dergipark.org.tr While specific vibrational analysis for this compound was not found, a detailed study on 1-methylindole (1MI) illustrates the process. dergipark.org.tr

In this study, harmonic vibrational wavenumbers were computed at the B3LYP/6-311G(d,p) level of theory and then scaled to correct for overestimation. dergipark.org.tr Total Energy Distribution (TED) analysis is then used to assign the calculated frequencies to specific vibrational modes (e.g., C-H stretching, C-C stretching, in-plane bending). dergipark.org.tr For instance, in 1MI, C-H stretching vibrations were predicted and observed in the 3026–3121 cm⁻¹ range. dergipark.org.tr The C-H in-plane bending vibrations were found between 1014–1488 cm⁻¹, often mixed with C-C stretching modes. dergipark.org.tr A similar analysis for this compound would include additional characteristic vibrational modes for the ester group (C=O and C-O stretching).

Prediction of NMR Chemical Shifts and Consideration of Solvent Effects in Computational Models

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for structure elucidation. nih.gov Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, providing valuable support for experimental assignments. The Gauge-Invariant Atomic Orbital (GIAO) method, implemented within DFT, is commonly used for this purpose. dergipark.org.tr

Non-Linear Optical (NLO) Properties Calculations (e.g., Polarizability and Hyperpolarizability)

The exploration of non-linear optical (NLO) properties in organic molecules is a significant area of materials science, with applications in telecommunications, optical computing, and frequency generation. arxiv.orgresearchgate.net Organic materials, particularly those with π-conjugated systems, are promising candidates for NLO applications. arxiv.org The NLO response of a molecule is determined by its reaction to an external electric field, which can be quantified by calculating its polarizability (α) and first-order hyperpolarizability (β). arxiv.orgresearchgate.net

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these properties. For indole derivatives, these calculations can elucidate the potential for NLO activity. For instance, a study on Indole-7-carboxyldehyde (I7C), a structural analog, used DFT calculations to determine its dipole moment (µ), polarizability (α), and first-order hyperpolarizability (β). arxiv.orgresearchgate.net The high computed values for α and β in that study, significantly greater than those of the standard NLO material urea, confirmed the compound's potential for NLO applications. arxiv.org Similar computational approaches would be applied to this compound to predict its NLO behavior. The presence of donor and acceptor groups and a π-conjugated system can lead to intramolecular charge transfer, enhancing NLO properties. arxiv.org

The calculated values for polarizability and hyperpolarizability are typically presented in a tensor format, from which average values are derived. An illustrative table for this compound, based on calculations for similar molecules, is shown below.

Table 1: Illustrative Calculated NLO Properties for this compound Note: These are example values to illustrate the format of typical computational results and are not from a specific study on this compound.

ParameterComponentCalculated Value (a.u.)
Polarizability (α)αxxValue
αyyValue
αzzValue
αtotal (esu)Value x 10-24
First Hyperpolarizability (β)βxxxValue
βxyyValue
βxzzValue
... etc.Value
βtotal (esu)Value x 10-30

Molecular Dynamics (MD) Simulations and Binding Free Energy Computations for Biological Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. mdpi.com In drug discovery and molecular biology, MD simulations provide insights into the dynamic behavior of a ligand, such as this compound, when interacting with a biological target like a protein or enzyme. mdpi.com These simulations can validate docking results and explore conformational changes of the ligand within the active site of a protein. mdpi.com

For indole derivatives, which are common scaffolds in pharmacologically active compounds, MD simulations are crucial for understanding their mechanism of action. mdpi.comnih.gov For example, simulations on N-arylsulfonyl-indole-2-carboxamide derivatives were used to identify key molecular interactions and probe the dynamic behavior of the ligand-protein complex. mdpi.com

Following MD simulations, binding free energy calculations are often performed to quantify the strength of the ligand-receptor interaction. Common methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These techniques estimate the free energy of binding by analyzing the snapshots from the MD trajectory. A systematic computational study on N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors utilized such methods to explore their structure-activity relationships. mdpi.com This approach could be applied to this compound to predict its binding affinity to various biological targets, thereby guiding the design of more potent inhibitors.

Fukui Function Analysis for Predicting Chemical Reactivity Sites

Fukui function analysis is a concept within Density Functional Theory (DFT) used to predict the most reactive sites within a molecule. researchgate.netwikipedia.org The Fukui function, f(r), describes the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.orgjoaquinbarroso.com This allows for the identification of sites susceptible to nucleophilic, electrophilic, or radical attack. wikipedia.orgfaccts.de

The analysis involves calculating condensed Fukui functions for each atom in the molecule:

fk+ : for nucleophilic attack (reactivity towards an electron-donating reagent).

fk- : for electrophilic attack (reactivity towards an electron-accepting reagent).

fk0 : for radical attack.

These indices are calculated using the electron populations of the molecule in its neutral, anionic (N+1 electrons), and cationic (N-1 electrons) states. joaquinbarroso.comfaccts.de Studies on indole derivatives like Indole-3-Aldehyde and 1-Methyl-indole-3-carboxaldehyde have successfully used Fukui function analysis to determine reactive sites, correlating theoretical predictions with known chemical behavior. researchgate.netbohrium.com The atom with the highest fk+ value is the most likely site for a nucleophilic attack, while the highest fk- value indicates the preferred site for an electrophilic attack. researchgate.net This analysis would be invaluable for predicting the chemical behavior of this compound in various reactions.

Table 2: Illustrative Fukui Function Indices for Selected Atoms of this compound Note: This table illustrates the type of data generated from a Fukui function analysis. The values and atomic sites are for demonstrative purposes only.

Atomfk+ (Nucleophilic Attack)fk- (Electrophilic Attack)fk0 (Radical Attack)
N1ValueValueValue
C2ValueValueValue
C3ValueValueValue
C7ValueValueValue
O(carbonyl)ValueValueValue

Biological Activities and Pharmacological Potential of Methyl 1 Methylindole 6 Carboxylate

Anticancer and Antiproliferative Activities

The indole (B1671886) skeleton is a well-established pharmacophore in oncology, with several indole-containing drugs, such as vincristine (B1662923) and vinblastine, used clinically as anticancer medications. nih.gov Research into Methyl 1-methylindole-6-carboxylate and its derivatives reveals a promising range of activities against cancer cells, operating through various mechanisms.

Receptor Tyrosine Kinase (RTK) Inhibition and Downregulation of Associated Signaling Pathways (e.g., PI3K/AKT)

This compound serves as a crucial building block for the synthesis of potent anticancer agents that target key signaling pathways involved in tumor growth and proliferation. nih.gov One of the most critical pathways in cancer progression is the PI3K/Akt/mTOR signaling cascade, which is frequently mutated in human cancers and regulates cell survival, growth, and metabolism. nih.gov Indole compounds are recognized as effective modulators of this pathway. nih.govacs.org

A 2024 study demonstrated the use of this compound as a starting material to generate novel series of hydrazine-1-carbothioamide and oxadiazole derivatives designed to inhibit Receptor Tyrosine Kinases (RTKs). nih.gov Specifically, these derivatives were engineered to target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two RTKs that play a pivotal role in cancer cell proliferation and angiogenesis. nih.govuni.lu Molecular docking studies confirmed that the synthesized compounds fit effectively within the active sites of EGFR and VEGFR-2. nih.gov

Furthermore, studies on related methyl-indole structures have shown a direct impact on the PI3K/AKT pathway. For instance, methyl-indole treatment in pancreatic cancer cells led to the inhibition of P13K and p-Akt levels, demonstrating a clear downregulation of this critical survival pathway. chemimpex.com

Cytotoxic and Cytostatic Effects on Human Cancer Cell Lines (e.g., pancreatic cancer cells, leukemia, prostate cancer)

Derivatives originating from this compound have exhibited significant cytotoxic and cytostatic effects across a range of human cancer cell lines. The novel hydrazine-1-carbothioamide and oxadiazole derivatives mentioned previously were evaluated for their anti-proliferative properties against liver (HepG2), colon (HCT-116), and lung (A549) cancer cell lines. nih.gov

The results identified two lead compounds, 2-(1-methyl-1H-indole-6-carbonyl)-N-phenylhydrazine-1-carbothioamide (Compound 4a) and a related oxadiazole derivative (Compound 6c), as the most potent cytotoxic agents. These compounds were found to induce the extrinsic apoptosis pathway and arrest the cell cycle at the G2/M phase. nih.gov

Compound/DerivativeCancer Cell LineActivityIC50 ValueSource
Compound 4a HCT-116 (Colon)CytotoxicNot specified nih.gov
Compound 4a A549 (Lung)CytotoxicNot specified nih.gov
Compound 6c HCT-116 (Colon)CytotoxicNot specified nih.gov
Compound 6c A549 (Lung)CytotoxicNot specified nih.gov
Methyl-indole Capan-1 (Pancreatic)Suppressed Viability~5 µM chemimpex.com
Methyl-indole Aspc-1 (Pancreatic)Suppressed Viability~5 µM chemimpex.com
Methyl-indole MIApaCa-2 (Pancreatic)Suppressed Viability~5 µM chemimpex.com
Indole-3-carboxylate derivatives HL-60 (Leukemia)Cytotoxic/Cytostatic- medchemexpress.com
Indole-3-carboxylate derivatives DU145 (Prostate)Cytotoxic/Cytostatic- medchemexpress.com

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Studies on a similar compound, methyl-indole, demonstrated a dose-dependent suppression of viability in pancreatic cancer cells. chemimpex.com Treatment with 5 µM of methyl-indole reduced the viability of Capan-1, Aspc-1, and MIApaCa-2 cells to 23%, 20%, and 18%, respectively, and significantly increased apoptosis. chemimpex.com Other research has noted the cytotoxic potential of various indole carboxylate derivatives against human leukemia (HL-60) and prostate cancer (DU145) cell lines. medchemexpress.com

Role as an Intermediate in Pharmaceutical Development, particularly for Neurological Disorders

Beyond its direct or derivative anticancer applications, this compound is a valuable intermediate in the broader field of pharmaceutical development. Commercial suppliers highlight its role as a key intermediate in the synthesis of various pharmaceuticals, with a particular emphasis on those designed to target neurological disorders. chemimpex.comchemimpex.com Its structural framework allows for the creation of diverse molecules, potentially leading to drugs with enhanced efficacy and specificity for complex central nervous system targets. chemimpex.com

Anti-inflammatory Properties and Mechanisms of Action

While direct studies on the anti-inflammatory activity of this compound are limited, the broader class of indole carboxylate derivatives has shown significant potential in modulating inflammatory responses. chemimpex.com Indole derivatives are known to target key inflammatory pathways, including the NF-κB and cyclooxygenase-2 (COX-2) pathways. nih.gov

Research on Indole-6-carboxaldehyde (I6CA), a closely related derivative, found that it could modulate the immune response in macrophage cells. nih.gov I6CA was shown to stimulate the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a critical route in the innate immune and inflammatory response. nih.gov Similarly, Indole-3-carboxaldehyde has been found to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and suppressing the activation of the NLRP3 inflammasome, a key component of the inflammatory response. mdpi.com

Other studies have synthesized novel indole derivatives that exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. rsc.org Some N-methylsulfonyl-indole derivatives have been identified as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), enzymes crucial for the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov

Antimicrobial and Antiviral Activities of Indole Carboxylate Derivatives

The indole scaffold is a promising framework for the development of new antimicrobial and antiviral agents. Various indole carboxylate derivatives have been screened and found to possess activity against a range of pathogens.

In terms of antimicrobial action, series of indole carboxamide and propanamide derivatives have been tested against bacteria and fungi. nih.govnih.gov These compounds showed activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli. nih.govnih.gov Some of these derivatives demonstrated minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics, indicating potent activity. nih.gov The antifungal activity of carboxamide derivatives was noted to be higher than that of propanamide derivatives against Candida albicans. nih.gov

In the antiviral domain, a series of novel indole-2-carboxylate (B1230498) derivatives were synthesized and evaluated for broad-spectrum antiviral activity. mdpi.comnih.gov Certain compounds demonstrated potent inhibitory activity against viruses such as Influenza A and Coxsackie B3 virus (Cox B3). mdpi.comnih.gov For example, one derivative showed a high selectivity index of 17.1 against the Cox B3 virus, while another was a potent inhibitor of influenza A with an IC50 of 7.53 μmol/L. mdpi.com

Enzyme Modulation and Inhibition Studies

The biological effects of this compound and its derivatives are often rooted in their ability to modulate or inhibit specific enzymes. As discussed previously, a primary mechanism of their anticancer effect is the inhibition of receptor tyrosine kinases like EGFR and VEGFR-2. nih.gov

Beyond RTKs, research has implicated indole derivatives in the inhibition of other crucial enzymes:

Tubulin Polymerization: Some indole-chalcone derivatives act as dual-targeted agents, inhibiting both tubulin polymerization and thioredoxin reductase (TrxR). nih.gov Inhibition of tubulin polymerization disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. sigmaaldrich.com

Topoisomerase II: Certain 3-pyrrolylisatin-triazole conjugates, which are complex indole derivatives, have shown potential binding interactions with topoisomerase II, an enzyme critical for managing DNA tangles during replication. ispub.com

Poly(ADP-ribose) polymerase-1 (PARP-1): An indole-based conjugate demonstrated inhibitory properties against PARP-1, a key enzyme in DNA repair that is a major target in oncology. ispub.com

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): As mentioned in the anti-inflammatory section, indole derivatives have been developed as inhibitors of COX-1, COX-2, and 5-LOX, enzymes central to the arachidonic acid cascade that produces inflammatory prostaglandins and leukotrienes. nih.gov

This capacity for enzyme inhibition underscores the versatility of the indole-6-carboxylate scaffold in designing targeted therapeutic agents.

Inhibition of Mitogen-Activated Protein Kinase 14 (MAPK14) Activity

Based on available scientific literature, there is currently no documented evidence to suggest that this compound has been investigated for or exhibits inhibitory activity against Mitogen-Activated Protein Kinase 14 (MAPK14).

Histone Deacetylase (HDAC) Inhibitory Activity

A review of current research indicates a lack of studies focused on the direct inhibitory effects of this compound on Histone Deacetylases (HDACs). While various indole-based compounds and other structural classes are explored as HDAC inhibitors, this specific molecule has not been identified as an active agent in this context in the surveyed literature. nih.govnih.gov

Investigations into Metabolic Pathways and Enzyme Activity within Biological Systems

Direct metabolic studies detailing the complete biotransformation of this compound are not extensively documented. However, research on structurally related indole compounds provides insights into potential metabolic pathways.

The metabolism of indole derivatives is a key area of investigation in toxicology and pharmacology. researchgate.net For instance, studies on 3-methylindole (B30407) (3MI) in human liver microsomes have shown that it undergoes extensive oxidation, leading to the formation of multiple metabolites such as 3-methyloxindole, 3-hydroxy-3-methylindolenine, and various hydroxylated forms on the phenyl ring. nih.gov This suggests that the indole ring of this compound could also be a target for oxidative enzymes like cytochrome P450 (CYP).

Furthermore, the methyl ester functional group present in the molecule is a potential site for enzymatic hydrolysis. Studies on other compounds containing methyl ester groups have demonstrated that they can be metabolized by carboxylesterases (CES), an NADPH-independent enzyme, resulting in the formation of the corresponding carboxylic acid derivative. nih.gov Therefore, it is plausible that this compound could be hydrolyzed within biological systems to 1-methyl-1H-indole-6-carboxylic acid.

Enzymatic processes can also be used to functionalize indole structures. Engineered enzymes have been shown to selectively modify C(sp³)–H bonds on the N-methyl indoline (B122111) scaffold, indicating that enzymatic systems can interact with and modify the core structure of such compounds. chemrxiv.org

Interaction with Key Biological Targets (e.g., DNA Binding, Receptor Interactions, Enzyme Active Sites)

While direct studies on this compound are limited, research on its structural analogs provides significant insights into its potential interactions with biological targets.

Receptor Interactions: A key finding is the exploration of indole-6-carboxylate derivatives as potential inhibitors of receptor tyrosine kinases (RTKs). A recent study synthesized a series of novel compounds starting from this compound to evaluate their anti-proliferative effects, suggesting that this scaffold is being actively investigated for its potential to interact with the active sites of RTKs. nih.gov

Furthermore, other methylated indole compounds have been identified as ligands for the human Aryl Hydrocarbon Receptor (AhR). A study of 22 different methylated and methoxylated indoles found that they could act as full agonists, partial agonists, or antagonists of AhR, indicating that the indole core is a recognized structure for this nuclear receptor. nih.gov For example, 6-Methylindole was found to be an effective agonist of AhR. nih.gov

DNA Binding: The potential for indole derivatives to interact with DNA has been explored. While some complex indole-containing molecules have been shown to bind to DNA through intercalation, studies on simpler, naturally occurring indoles like 3-methylindole and melatonin (B1676174) have shown that they can form DNA adducts, particularly in the presence of metabolic activation (rat liver S9). nih.govnih.gov However, the formation of these adducts did not always correlate with mutagenic activity, suggesting that the nature of the interaction and its biological consequence can vary greatly depending on the specific indole structure. nih.gov

Enzyme Active Sites: The interaction of indole derivatives with enzyme active sites is a broad area of research. chemimpex.com The development of indole-6-carboxylate derivatives as RTK inhibitors directly implies interaction with the kinase active site. nih.gov Additionally, diflapolin (B1670557) derivatives, which contain a benzimidazole (B57391) subunit, have been studied as inhibitors of soluble epoxide hydrolase (sEH), where key residues in the enzyme's active site form hydrogen bonds with the ligand. nih.gov This highlights the capability of heterocyclic structures, like indoles, to fit within and interact with enzyme catalytic sites.

Table 1: Investigated Biological Targets of Indole Derivatives

Compound Class/Derivative Biological Target Type of Interaction Reference
Indole-6-carboxylate Derivatives Receptor Tyrosine Kinases (RTKs) Inhibition nih.gov
Methylindoles (e.g., 6-Me-indole) Aryl Hydrocarbon Receptor (AhR) Agonism/Antagonism nih.gov
1-Methyl-7H-indeno[1,2-b]Quinolinium derivative Calf Thymus DNA (ct-DNA) Intercalation nih.gov
3-Methylindole, Melatonin Calf Thymus DNA Adduct Formation nih.gov
Diflapolin Derivatives Soluble Epoxide Hydrolase (sEH) Inhibition nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Optimized Biological Response

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. While SAR studies on this compound itself are not available, a highly relevant study has been conducted on its derivatives, exploring their potential as anti-proliferative agents by targeting receptor tyrosine kinases. nih.gov

In this research, this compound served as a key intermediate. It was synthesized from its precursor, Methyl 1H-indole-6-carboxylate, via methylation. nih.gov The study then used this core structure to generate a series of new derivatives with the aim of enhancing biological activity.

The synthetic pathway involved converting the methyl ester group of this compound into a carbohydrazide (B1668358) (1-methyl-1H-indole-6-carbohydrazide). This hydrazide then served as a versatile building block for further modifications, including:

Synthesis of Thiosemicarbazides: The carbohydrazide was reacted with various isothiocyanates to produce a series of N-substituted thiosemicarbazides. nih.gov

Synthesis of Oxadiazoles: The carbohydrazide was also used to synthesize a 5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-thione derivative. nih.gov

These modifications introduced different chemical moieties to the core indole structure, allowing researchers to probe how these changes affected the molecule's anti-proliferative properties. By systematically altering the structure and evaluating the corresponding changes in biological effect, this work establishes a foundational SAR for this class of compounds. This approach is fundamental in medicinal chemistry for transforming a basic chemical scaffold into a potent and selective drug candidate. nih.govresearchgate.netnih.gov

Table 2: Synthesis of Derivatives from this compound for SAR Studies

Starting Compound Reaction Resulting Derivative Class Reference
This compound Reaction with hydrazine (B178648) hydrate (B1144303) Carbohydrazide nih.gov
1-methyl-1H-indole-6-carbohydrazide Reaction with isothiocyanates Thiosemicarbazides nih.gov
1-methyl-1H-indole-6-carbohydrazide Reaction with KOH and CS2 1,3,4-Oxadiazole-2-thione nih.gov

Role as a Biochemical Reagent in Life Science Research

This compound is utilized in the scientific community primarily as a biochemical reagent and a building block in organic synthesis. medchemexpress.com It is commercially available from various chemical suppliers, facilitating its use in research and development. sigmaaldrich.com

Its principal role is that of a synthetic intermediate. Researchers in medicinal chemistry use this compound as a starting material or scaffold to construct more complex molecules with potential therapeutic applications. chemimpex.com Its indole core is a "privileged structure" in drug discovery, known to interact with a wide range of biological targets.

A clear example of its application is in the synthesis of novel derivatives aimed at inhibiting receptor tyrosine kinases. nih.gov In this context, the compound is not the final active agent but a crucial precursor from which a library of potential drug candidates is built. This allows for systematic structural modifications, as detailed in the SAR section (6.6), to optimize biological activity. Its utility lies in providing a reliable and well-characterized indole framework for the development of new bioactive agents. chemimpex.com

Emerging Applications and Interdisciplinary Research

Contributions to Material Science

The electron-rich nature of the indole (B1671886) ring system makes it an attractive component for the development of novel organic materials with tailored electronic and optical properties. Research into indole derivatives suggests a promising future for compounds like Methyl 1-methylindole-6-carboxylate in this domain.

Potential in the Development of Organic Semiconductors with Distinct Electronic Properties

The development of organic semiconductors is a rapidly advancing field, with applications in flexible displays, printable electronics, and solar cells. The performance of these materials is intrinsically linked to the molecular structure of their constituent organic compounds. Indole derivatives, in general, are explored for their potential in creating new materials, including those with unique electronic properties suitable for organic semiconductors. researchgate.net The ability to functionalize the indole core allows for the fine-tuning of electronic properties such as charge carrier mobility and energy levels. While specific research detailing the integration of this compound into organic semiconductor devices and the resultant electronic properties is not extensively documented in publicly available literature, its structural motifs are characteristic of compounds investigated for such applications.

Application in the Creation of Advanced Dyes and Pigments

The indole structure is a key chromophore in a variety of natural and synthetic dyes. researchgate.net The extended π-conjugated system of the indole ring is responsible for the absorption and emission of light, the fundamental principle behind color. By modifying the substituents on the indole ring, the color and other properties of the resulting dye can be precisely controlled. This compound serves as a valuable intermediate in the synthesis of more complex molecules, including dyes. dntb.gov.ua Its structure can be chemically modified to create larger, more conjugated systems characteristic of advanced dyes and pigments with specific colorimetric and stability properties.

Relevance in Agricultural Chemistry

The agricultural sector is continually seeking more effective and environmentally benign solutions for crop protection. Indole derivatives are known to exhibit a wide range of biological activities, making them a rich source for the discovery of new agrochemicals.

Utility in Analytical Chemistry as Chromatographic Standards

In analytical chemistry, the purity and identity of substances are paramount. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are routinely used for the separation, identification, and quantification of chemical compounds. For these methods to be accurate, they rely on the use of well-characterized reference materials, known as chromatographic standards.

This compound is utilized as a standard in chromatography. researchgate.net Its stable and well-defined chemical structure makes it suitable for use as a reference point in the analysis of complex mixtures containing related indole derivatives. By comparing the retention time and detector response of an unknown sample to that of the standard, analysts can confirm the presence and determine the concentration of the target compound.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding Regarding Methyl 1-methylindole-6-carboxylate

This compound is an indole (B1671886) derivative that has emerged as a valuable intermediate in the field of medicinal chemistry. The core of the current academic understanding revolves around its synthesis and its utility as a scaffold for creating more complex molecules with potential therapeutic applications.

A primary method for its synthesis involves the N-methylation of its precursor, methyl 1H-indole-6-carboxylate. nih.gov In a typical laboratory procedure, a solution of methyl 1H-indole-6-carboxylate is treated with a base, such as aqueous potassium hydroxide (B78521), in a solvent like acetone. nih.gov This is followed by the addition of a methylating agent, methyl iodide, which introduces the methyl group at the 1-position of the indole ring, yielding this compound. nih.gov The product is then purified using techniques like column chromatography. nih.gov

Recent research has highlighted its role as a crucial building block in the synthesis of novel compounds with potential anti-cancer properties. nih.gov For instance, this compound has been converted into its corresponding carbohydrazide (B1668358), 1-methyl-1H-indole-6-carbohydrazide, by reacting it with hydrazine (B178648) hydrate (B1144303). nih.gov This carbohydrazide serves as a key intermediate for synthesizing a series of derivatives, such as N-phenylhydrazine-1-carbothioamides, which have been investigated for their biological activity. nih.gov Specifically, these derivatives have been evaluated for their ability to inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are often overexpressed in various cancer cells. nih.gov Studies on derivatives have shown anti-proliferative activity against human lung cancer (A549), colorectal cancer (HCT-116), and hepatocyte carcinoma (HepG2) cell lines. nih.gov

While the primary focus has been on its role as a synthetic intermediate, the broader family of indole-6-carboxylates is recognized for its versatility in developing bioactive molecules for pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com The indole nucleus itself is a significant pharmacophore, and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. chemimpex.comresearchgate.net

Identification of Significant Research Gaps and Unaddressed Challenges

Despite its demonstrated utility as a synthetic building block, there are significant gaps in the scientific literature regarding this compound itself.

Limited Intrinsic Biological Profiling: The majority of research focuses on the biological activity of the derivatives synthesized from this compound, rather than the compound's own intrinsic biological effects. nih.gov There is a lack of comprehensive screening to determine if the parent compound has any significant pharmacological activity on its own.

Narrow Scope of Application: The current research application is predominantly centered on its use in synthesizing potential anticancer agents that target specific receptor tyrosine kinases. nih.gov The potential of this compound and its direct derivatives in other therapeutic areas, such as neurological disorders, which is a known application area for other indole derivatives, remains largely unexplored. chemimpex.comchemimpex.com

Lack of Mechanistic Studies: For the derivatives synthesized from this compound, while anti-proliferative effects have been observed, detailed mechanistic studies to fully elucidate their mode of action at the molecular level are not extensively reported.

Unexplored Potential in Other Fields: The broader family of indole carboxylates has shown promise in fields like agricultural chemistry and material science. chemimpex.comchemimpex.com However, there is no available research investigating the potential applications of this compound in these areas, such as in the development of novel pesticides, herbicides, polymers, or organic semiconductors. chemimpex.comchemimpex.com

Prospective Avenues for Advanced Scholarly Investigation of the Compound

The existing research gaps provide a clear roadmap for future investigations into this compound. The following are prospective avenues for advanced scholarly inquiry:

Broad-Spectrum Biological Screening: A comprehensive investigation into the intrinsic biological activities of this compound is warranted. This could involve screening against a wide array of biological targets, including various enzymes, receptors, and ion channels, to uncover novel pharmacological properties. For example, drawing parallels with other indole carboxamides, its potential as a modulator of channels like TRPV1 could be explored. mdpi.com

Expansion of Therapeutic Targets: Future research should expand beyond cancer to investigate other potential therapeutic applications. Given that indole derivatives are active in the central nervous system, studies could focus on its potential to treat neurological or psychiatric disorders. chemimpex.comresearchgate.net Furthermore, its potential as an anti-inflammatory, antiviral, or antimicrobial agent should be systematically evaluated, as these are common properties of the indole scaffold. chemimpex.comresearchgate.net

In-depth Mechanistic and Structural Biology Studies: For the promising anticancer derivatives of this compound, further research should focus on elucidating their precise mechanisms of action. This could involve co-crystallization with their target proteins to understand binding interactions at the atomic level, which would facilitate rational design of more potent and selective inhibitors.

Exploration in Agrochemicals and Material Science: A significant opportunity lies in exploring non-pharmaceutical applications. Research could be directed towards synthesizing and testing new derivatives for pesticidal or herbicidal activity, aiming for compounds with improved efficacy and environmental safety profiles. chemimpex.com In material science, its potential use in developing organic electronic materials, such as organic light-emitting diodes (OLEDs) or semiconductors, could be investigated, leveraging the electronic properties of the indole ring system. chemimpex.com

Development of Novel Synthetic Methodologies: While a synthetic route exists, exploring more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives would be valuable for both academic research and potential industrial applications.

Q & A

Basic Question: What are the standard synthetic protocols for Methyl 1-methylindole-6-carboxylate, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves acid-catalyzed esterification of 1-methylindole-6-carboxylic acid. A representative procedure includes refluxing the carboxylic acid with methanol and concentrated sulfuric acid (H₂SO₄) as a catalyst. Critical parameters include:

  • Reaction duration : 12–24 hours under reflux to ensure complete conversion.
  • Catalyst loading : 1–2 drops of H₂SO₄ per 20 mL methanol to avoid side reactions.
  • Purification : Recrystallization from methanol to isolate the ester. Yield optimization requires monitoring via TLC (e.g., hexane/ethyl acetate 3:1) and adjusting stoichiometry or temperature if intermediates are detected .

Basic Question: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm the ester carbonyl stretch at ~1704 cm⁻¹ and absence of carboxylic acid O-H bands (~2500–3500 cm⁻¹) .
  • UV-Vis : λmax near 297 nm (methanol solution) for indole-derived π→π* transitions .
  • NMR : ¹H NMR should show the methyl ester group (δ ~3.9 ppm, singlet) and N-methyl group (δ ~3.8 ppm). ¹³C NMR resolves the carbonyl carbon at ~165–170 ppm .
  • X-ray crystallography : For absolute confirmation, refine crystal structures using SHELXL (e.g., hydrogen-bonding networks along the b-axis) .

Advanced Question: How can researchers address contradictions in reported melting points for indole carboxylate derivatives?

Methodological Answer:
Discrepancies (e.g., mp 199–201°C vs. 221–223°C for similar compounds ) may arise from:

  • Polymorphism : Recrystallize from different solvents (e.g., methanol vs. ethanol) to isolate stable polymorphs.
  • Purity : Validate via HPLC (≥95% purity) or elemental analysis.
  • Instrument calibration : Use certified reference standards (e.g., indole derivatives with known mp) to calibrate melting point apparatus.
    Document solvent systems and heating rates to ensure reproducibility .

Advanced Question: What strategies are recommended for resolving hydrogen-bonding ambiguities in X-ray structures of methyl indole carboxylates?

Methodological Answer:

  • Refinement software : Use SHELXL for small-molecule refinement, focusing on intermolecular hydrogen bonds (e.g., C=O⋯H-N interactions).
  • Symmetry operations : Analyze symmetry codes (e.g., x+1, y/2, z+3/2) to map chain formations along crystallographic axes .
  • Validation tools : Cross-check with PLATON or Mercury to validate hydrogen-bond distances and angles against database norms .

Basic Question: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation; if exposed, move to fresh air and seek medical attention if respiratory distress persists .
  • Waste disposal : Segregate organic waste and coordinate with certified hazardous waste handlers .

Advanced Question: How can researchers leverage this compound in structure-activity relationship (SAR) studies for drug discovery?

Methodological Answer:

  • Functionalization : Introduce substituents at the indole 3- or 4-position via cross-coupling (e.g., Suzuki-Miyaura) to explore electronic effects on bioactivity .
  • Biological assays : Test derivatives for antimicrobial activity (e.g., MIC against E. coli) or kinase inhibition, using the methyl ester as a lipophilic scaffold .
  • Computational modeling : Perform DFT calculations to correlate ester group conformation (e.g., torsion angles) with binding affinity .

Advanced Question: What analytical approaches can resolve conflicting NMR data for methyl indole carboxylates in different solvents?

Methodological Answer:

  • Solvent effects : Compare DMSO-d₆ (hydrogen-bonding solvent) vs. CDCl₃ (non-polar) to assess shifts in NH or carbonyl signals.
  • Variable-temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and 60°C .
  • 2D experiments : Use HSQC and HMBC to assign overlapping signals in complex mixtures .

Basic Question: How should researchers document synthetic procedures for this compound to ensure reproducibility?

Methodological Answer:

  • Detailed logs : Record exact reagent grades (e.g., Sigma-Aldrich 95% vs. TCI >98%), solvent drying methods, and equipment (e.g., oil bath vs. microwave reactor).
  • Analytical data : Attach raw IR, NMR, and HPLC files in supplementary materials.
  • Safety compliance : Reference OSHA or institutional guidelines for chemical handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.